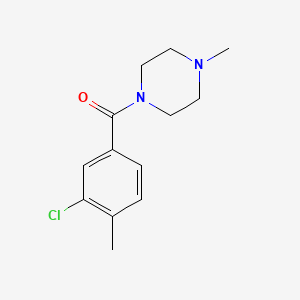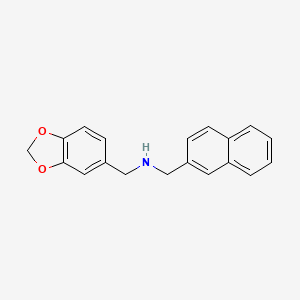
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine, also known as NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. NBOMe has gained popularity in recent years as a recreational drug due to its potent psychedelic effects and easy availability. However, its use has been associated with several adverse effects, including fatalities.
Mécanisme D'action
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine acts as a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. Activation of the 5-HT2A receptor leads to an increase in the release of the neurotransmitter serotonin, which plays a key role in regulating mood, cognition, and perception. The increased release of serotonin leads to altered states of consciousness, including visual and auditory hallucinations, altered perception of time, and changes in thought processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes pupil dilation and altered perception of sensory stimuli. The effects of this compound are similar to those of other psychedelic drugs such as LSD and psilocybin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine in lab experiments is its potency. It is a highly potent agonist of the 5-HT2A receptor, which makes it useful in studying the neural mechanisms underlying psychedelic experiences. However, one limitation of using this compound in lab experiments is its potential for toxicity. This compound has been associated with several adverse effects, including fatalities, and its use in lab experiments should be carried out with caution.
Orientations Futures
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine. One area of interest is the therapeutic potential of psychedelic drugs in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of safer and more effective psychedelic drugs with fewer adverse effects. Additionally, research on the neural mechanisms underlying psychedelic experiences could lead to a better understanding of consciousness and perception.
Méthodes De Synthèse
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine is synthesized from the precursor compound 2C-H, which is a phenethylamine derivative. The synthesis involves the reaction of 2C-H with benzaldehyde and 1,3-benzodioxole in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 2-naphthylmethylamine to yield this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has been used in several scientific studies to investigate the mechanism of action of psychedelic drugs. It is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. By studying the effects of this compound on the 5-HT2A receptor, researchers can gain insight into the neural mechanisms underlying psychedelic experiences. This compound has also been used in studies investigating the therapeutic potential of psychedelic drugs in the treatment of psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-4-17-9-14(5-7-16(17)3-1)11-20-12-15-6-8-18-19(10-15)22-13-21-18/h1-10,20H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZVGIJLPKBTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)
![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)


![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)


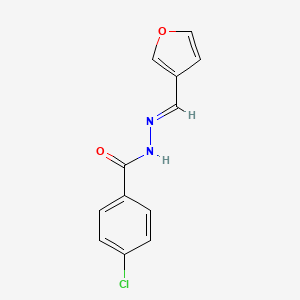
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)
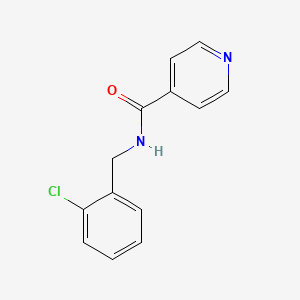
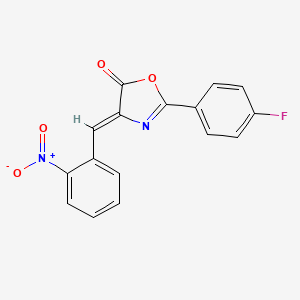
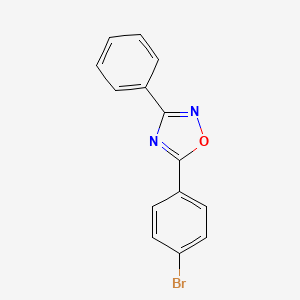
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)
